
Sodium 2-phenylbutyrate
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Overview
Description
It is primarily used in the treatment of urea cycle disorders, where it helps to excrete excess nitrogen by providing an alternative pathway to the urea cycle . Additionally, it has been investigated for its potential in treating various other conditions due to its properties as a histone deacetylase inhibitor and chemical chaperone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-phenylbutyrate typically involves the reaction of 4-phenylbutyric acid with a sodium reagent. The process can be summarized as follows:
Purification of 4-phenylbutyric acid: Industrial grade phenylbutyric acid is purified using alcoholic solvents under the catalysis of an alkali or acidic catalyst.
Formation of Sodium Salt: The purified phenylbutyric acid is then reacted with a sodium reagent, such as sodium hydroxide, in water or an organic solvent to form this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The use of environmentally friendly solvents like methyl alcohol and ethyl alcohol is preferred to ensure a green synthesis process. The final product is obtained with a purity of 99.5% or above .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to form phenylbutanol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Phenylbutanol.
Substitution: Depending on the nucleophile, various substituted phenylbutyrates can be formed.
Scientific Research Applications
Medical Applications
1. Treatment of Urea Cycle Disorders
Sodium phenylbutyrate is primarily used to manage urea cycle disorders (UCDs), which are genetic conditions that result in the accumulation of ammonia in the bloodstream due to enzyme deficiencies. It acts as an ammonia scavenger, allowing the body to excrete excess nitrogen in the form of phenylacetylglutamine instead of urea.
- Efficacy : A Phase 3 study involving 183 patients demonstrated a survival rate of 98% among those treated chronically with sodium phenylbutyrate and dietary protein restriction after recovering from hyperammonemic encephalopathy .
Parameter | Results |
---|---|
Survival Rate | 98% |
Hyperammonemic Episodes | Significantly reduced |
Cognitive Development | Improved in treated patients |
2. Cancer Treatment Research
Sodium phenylbutyrate is under investigation for its potential as an anti-cancer agent due to its role as a histone deacetylase inhibitor. This mechanism may induce differentiation in cancer cells and enhance the efficacy of traditional chemotherapy.
- Case Study : In non-small cell lung cancer (NSCLC), sodium phenylbutyrate has shown synergistic effects when combined with standard chemotherapy agents, potentially overcoming drug resistance commonly observed in treatment .
Cancer Type | Combination Treatment | Outcome |
---|---|---|
Non-Small Cell Lung Cancer | Sodium Phenylbutyrate + Chemotherapy | Enhanced sensitivity to treatment |
Neurological Applications
Recent studies have explored sodium phenylbutyrate's effects on neurological conditions:
- Huntington's Disease : Research indicates that sodium phenylbutyrate may help improve symptoms associated with Huntington's disease by modulating gene expression and reducing neuroinflammation .
- Parkinson’s Disease : Animal studies have suggested that it may halt the progression of Parkinson’s disease by activating protective genes that safeguard dopaminergic neurons .
Pharmacological Properties
Sodium phenylbutyrate is a prodrug that is metabolized into phenylacetate, which plays a crucial role in nitrogen excretion. It has a half-life of approximately 0.8 to 1 hour in human serum and can penetrate the blood-brain barrier, making it a candidate for treating central nervous system disorders .
Adverse Effects and Considerations
While sodium phenylbutyrate is generally well-tolerated, it can cause side effects such as amenorrhea, appetite loss, and gastrointestinal disturbances in some patients . Its administration during pregnancy is not recommended due to potential risks to fetal development.
Mechanism of Action
Sodium 2-phenylbutyrate is often compared with other similar compounds, such as:
Glycerol phenylbutyrate: Used for the same purpose but has a different pharmacokinetic profile.
Sodium benzoate: Another compound used to treat urea cycle disorders but with a different mechanism of action.
Uniqueness: this compound is unique due to its dual role as a histone deacetylase inhibitor and an ammonia sink, making it versatile in treating various conditions .
Comparison with Similar Compounds
- Glycerol phenylbutyrate
- Sodium benzoate
- Phenylacetic acid
Properties
CAS No. |
2686-71-7 |
---|---|
Molecular Formula |
C10H11NaO2 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
sodium;2-phenylbutanoate |
InChI |
InChI=1S/C10H12O2.Na/c1-2-9(10(11)12)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
RHLFTMGPBSLHRS-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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